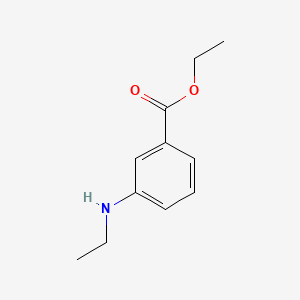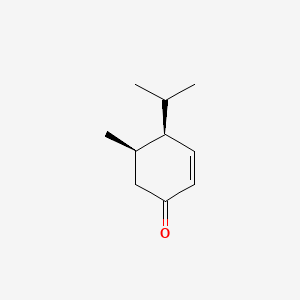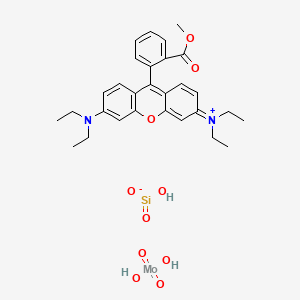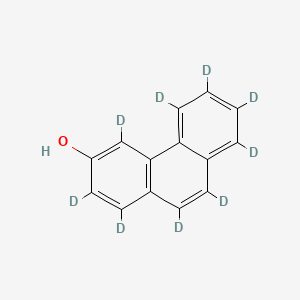
3-Phenanthrol-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenanthrol-d9, also known as 3-Phenanthrenol-d9 or 3-Hydroxyphenanthrene-d9, is a deuterated variant of 3-phenanthrol. It is a specialized compound used primarily as a chelating agent in various biochemical and physiological investigations. The deuterated form of 3-phenanthrol has garnered significant attention due to its unique properties and applications in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenanthrol-d9 typically involves the deuteration of 3-phenanthrol. Deuteration is achieved by replacing hydrogen atoms with deuterium atoms. This process can be carried out using deuterated reagents and solvents under specific reaction conditions. The exact synthetic route may vary, but it generally involves the following steps:
Starting Material: 3-Phenanthrol is used as the starting material.
Deuteration: The hydrogen atoms in 3-phenanthrol are replaced with deuterium atoms using deuterated reagents such as deuterium oxide (D2O) or deuterated acids.
Purification: The resulting this compound is purified using techniques such as chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in large quantities, and the reaction conditions are optimized for maximum yield and efficiency. The purification steps are also scaled up to handle larger volumes of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenanthrol-d9 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can undergo reduction reactions to form deuterated phenanthrene derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of deuterated quinones or ketones.
Reduction: Formation of deuterated phenanthrene derivatives.
Substitution: Formation of various deuterated phenanthrene derivatives with different functional groups
Aplicaciones Científicas De Investigación
3-Phenanthrol-d9 has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to study metal ion interactions with proteins, enzymes, and DNA. It is particularly useful in zinc, copper, and iron binding studies.
Biology: Employed in the investigation of metal ion transportation across cellular membranes and their interactions with biological molecules.
Medicine: Utilized in pharmacokinetic and metabolic studies due to its deuterated nature, which can affect the pharmacokinetic and metabolic profiles of drugs.
Industry: Applied in the development of new materials and catalysts that involve metal ion interactions
Mecanismo De Acción
The mechanism of action of 3-Phenanthrol-d9 involves the formation of a stable complex with metal ions. This deuterated form exhibits an enhanced affinity for metal ions due to its unique properties. The interaction between this compound and metal ions can be analyzed using various spectroscopic techniques such as ultraviolet-visible spectroscopy, fluorescence spectroscopy, and nuclear magnetic resonance spectroscopy. These interactions help in understanding the role of metal ions in biological systems and their transportation across cellular membranes .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenanthrol: The non-deuterated form of 3-Phenanthrol-d9, used for similar applications but with different isotopic labeling.
3-Hydroxyphenanthrene: Another name for 3-Phenanthrol, used interchangeably in some contexts.
Deuterated Phenanthrene Derivatives: Other deuterated derivatives of phenanthrene used in various research applications.
Uniqueness
This compound is unique due to its deuterated nature, which provides distinct advantages in scientific research. The presence of deuterium atoms enhances the stability and affinity of the compound for metal ions, making it a valuable tool for studying metal ion interactions in biological systems. Additionally, its deuterated form allows for more precise analysis using spectroscopic techniques, providing deeper insights into the mechanisms of action and interactions of metal ions .
Propiedades
IUPAC Name |
1,2,4,5,6,7,8,9,10-nonadeuteriophenanthren-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPOABOEXMDQBT-LOIXRAQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C(=C3[2H])[2H])O)[2H])[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676105 |
Source


|
| Record name | (~2~H_9_)Phenanthren-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922510-20-1 |
Source


|
| Record name | (~2~H_9_)Phenanthren-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tricyclo[3.1.0.02,4]hexane, 3,3,6,6-tetramethoxy-, (1-alpha-,2-ba-,4-ba-,5-alpha-)- (9CI)](/img/new.no-structure.jpg)
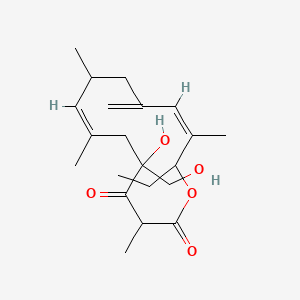
![3a,6-dihydroxy-6-[(E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-5a-methyl-5,7,8,8a-tetrahydro-4H-cyclopenta[e][1]benzofuran-2-one](/img/structure/B564304.png)
